tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
The compound tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in the synthesis of various biologically active compounds, including pharmaceuticals and coordination polymers with potential photocatalytic properties .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives often involves the functionalization of the piperazine ring. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the introduction of ethoxy and hydrazino functional groups, respectively . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination of 4-iodo-2-methyl-6-nitroaniline . These methods demonstrate the chemical versatility of piperazine derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of the molecules . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed weak C–H···O interactions and aromatic π–π stacking interactions, contributing to the three-dimensional architecture of the crystal .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine promotes direct C(sp2)-H arylation of unactivated arenes, demonstrating the catalytic capabilities of piperazine derivatives . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the use of piperazine derivatives as intermediates in the synthesis of biologically active compounds such as crizotinib .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the photoluminescence properties of coordination polymers based on piperazine derivatives have been assessed, indicating potential applications in photocatalysis . The biological activities of these compounds, such as antibacterial, antifungal, and anthelmintic activities, have also been evaluated, with varying degrees of efficacy . Furthermore, the binding properties of piperazine derivatives to biological targets, such as the human histamine H3 receptor, have been studied, highlighting their relevance in drug discovery .
Scientific Research Applications
Chemical Synthesis and Characterization
Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods, confirming its structure and elucidating its crystal system and space group parameters. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, another derivative, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied for its molecular structure, revealing hydrogen bonds and a distorted half-chair configuration (Kolter et al., 1996).
Biological Evaluation
These compounds are also evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Anticorrosive Applications
A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was synthesized and studied for its anticorrosive behavior on carbon steel in a corrosive medium. It exhibited high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).
X-ray Crystallography and Molecular Structure
Several studies focus on the molecular structure of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate derivatives using X-ray crystallography. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, revealing its potential as a pharmacologically useful core with a synthetically useful second nitrogen atom (Gumireddy et al., 2021). Additionally, the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate were reported, providing insights into the bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).
Asymmetric Synthesis
The compound has been used in asymmetric synthesis studies. For example, a study described the first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, using tert-butyl 4-tert-butylpiperazine-1-carboxylate, which led to the development of a route for synthesizing chiral intermediates for molecules of medicinal interest (McDermott et al., 2008).
Potential Medical Applications
While specific details on medical applications are limited due to the exclusion criteria, it's noteworthy that derivatives of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate are often explored for their potential medical benefits, such as in the development of novel pharmaceuticals and as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILYQWHARROMG-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647473 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
CAS RN |
278788-66-2 | |
Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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